

N-t-Boc-valacyclovir-d4 material safety data sheet (MSDS)

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Compound of Interest

Compound Name: *N-t-Boc-valacyclovir-d4*

Cat. No.: B562809

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An In-depth Technical Guide to N-t-Boc-valacyclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-t-Boc-valacyclovir-d4**, a deuterated and N-t-Boc protected form of the antiviral drug valacyclovir. This document is intended for use by professionals in research and drug development and consolidates available data on its chemical properties, mechanism of action, and safety considerations.

Chemical and Physical Properties

N-t-Boc-valacyclovir-d4 is a derivative of valacyclovir, which is a prodrug of the antiviral agent acyclovir. The "d4" designation indicates the presence of four deuterium atoms, which are stable isotopes of hydrogen. The "N-t-Boc" refers to the tert-butoxycarbonyl protecting group attached to the valine ester portion of the molecule. This modification is often used in organic synthesis to temporarily block the reactivity of the amine group.^{[1][2]}

Quantitative Data Summary:

Property	Value	Source
CAS Number	1346617-11-5	[3][4][5]
Molecular Formula	C ₁₈ H ₂₄ D ₄ N ₆ O ₆	[5][6]
Molecular Weight	428.48 g/mol	[5][6]
Alternate Names	N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d4 Ester	[7]
Storage Temperature	2-8°C (refrigerator) for long-term storage	[8]
Purity (by HPLC)	>90% (typical, may vary by supplier)	[8]

Note: Specific physical properties such as melting point, boiling point, and solubility for **N-t-Boc-valacyclovir-d4** are not readily available in public literature. Data for the related compound, Valacyclovir-[d4] Hydrochloride, indicates a melting point of 163-166°C and slight solubility in methanol and water.[9]

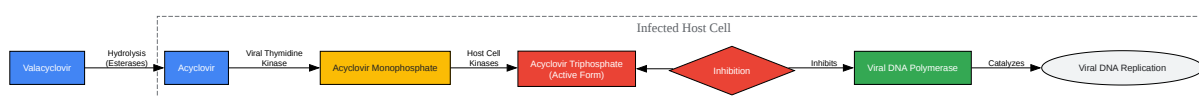
Mechanism of Action

The biological activity of **N-t-Boc-valacyclovir-d4** is contingent upon the in vivo removal of the N-t-Boc protecting group and its subsequent metabolic conversion to acyclovir. Valacyclovir itself is a prodrug that is rapidly and almost completely converted to acyclovir and the amino acid L-valine after oral administration.[10][11]

Acyclovir is a potent and selective inhibitor of herpes viruses, including Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[12][13] Its mechanism of action involves several key steps:

- **Selective Phosphorylation:** Acyclovir is converted to acyclovir monophosphate by a virus-specific thymidine kinase (TK). This initial phosphorylation step is significantly more efficient in virus-infected cells compared to uninfected cells, which accounts for the drug's selectivity. [10][13]

- **Further Phosphorylation:** Cellular kinases in the host cell then convert the monophosphate to acyclovir triphosphate, the active form of the drug.[13][14]
- **Inhibition of Viral DNA Polymerase:** Acyclovir triphosphate competitively inhibits the viral DNA polymerase.[10][14]
- **Chain Termination:** Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.[13][14]



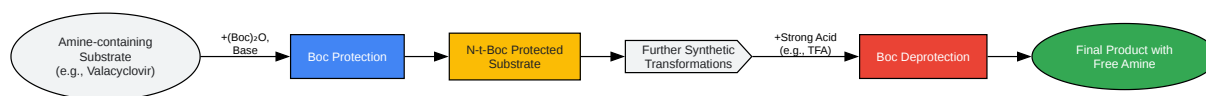
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Caption: Metabolic activation of valacyclovir to acyclovir triphosphate, which inhibits viral DNA replication.

Role of the N-t-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] Its primary function is to temporarily shield the amine group from participating in unwanted reactions during multi-step synthetic processes.[1]

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable under a variety of reaction conditions.[15] It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which regenerates the free amine.[15][16]



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Caption: General workflow for the use of a Boc protecting group in chemical synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **N-t-Boc-valacyclovir-d4** is not publicly available. Therefore, safety precautions should be based on the data for the parent compound, valacyclovir hydrochloride, and general principles for handling research chemicals.

Hazard Identification (based on Valacyclovir HCl):

Hazard Class	Statement	GHS Classification
Acute Toxicity, Oral	Harmful if swallowed	Category 4

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
- P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

To the best of our knowledge, the chemical, physical, and toxicological properties of **N-t-Boc-valacyclovir-d4** have not been thoroughly investigated. Studies on valacyclovir have shown that adverse reactions are generally similar to those of its active metabolite, acyclovir.[11] No

components of valacyclovir hydrochloride at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, NTP, or OSHA.

First Aid Measures (General Guidance):

Exposure	Action
Ingestion	Rinse mouth. Do not induce vomiting. Immediately call a doctor.
Inhalation	Move to fresh air. Consult a doctor in case of complaints.
Skin Contact	Immediately wash with water and soap and rinse thoroughly.
Eye Contact	Rinse opened eye for several minutes under running water.

Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after an accident is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of **N-t-Boc-valacyclovir-d4** are proprietary to the manufacturers and research institutions developing them. However, a general protocol for Boc protection of an amine can be described.

General Protocol for N-t-Boc Protection of an Amine:

- **Dissolution:** Dissolve the amine-containing substrate (e.g., valacyclovir) in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
- **Base Addition:** Add a base, such as triethylamine (TEA) or sodium hydroxide, to the solution. [\[15\]](#)
- **Reagent Addition:** Slowly add di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 molar equivalents, to the reaction mixture. The reaction is often performed at 0°C and then allowed to warm to room temperature. [\[15\]](#)[\[17\]](#)

- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.
- **Purification:** Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na_2SO_4), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure N-t-Boc protected compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet. All laboratory work should be conducted in accordance with institutional safety policies and by trained personnel. **N-t-Boc-valacyclovir-d4** is for research use only and not for diagnostic or therapeutic use.[7]

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